5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
Overview
Description
5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid is a complex organic compound that features a combination of aromatic rings, nitro groups, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a suitable aromatic precursor, followed by sulfonylation and subsequent coupling with a piperazine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
- 3-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indole
- 1-(3-aminopropyl)-4-methylpiperazine
Uniqueness
5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O8S/c1-21-4-6-22(7-5-21)16-3-2-15(11-17(16)23(28)29)32(30,31)20-14-9-12(18(24)25)8-13(10-14)19(26)27/h2-3,8-11,20H,4-7H2,1H3,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSJSUKXPHCRBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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